molecular formula C10H9BrO4 B1395887 Dimethyl 3-bromophthalate CAS No. 58749-33-0

Dimethyl 3-bromophthalate

Cat. No.: B1395887
CAS No.: 58749-33-0
M. Wt: 273.08 g/mol
InChI Key: JRAPUXBKWPTMEQ-UHFFFAOYSA-N
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Description

Dimethyl 3-bromophthalate is an organic compound with the molecular formula C10H9BrO4. It is a derivative of phthalic acid, where two carboxylic acid groups are esterified with methanol, and one of the aromatic hydrogen atoms is substituted with a bromine atom. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl 3-bromophthalate can be synthesized through the bromination of dimethyl phthalate. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or a radical initiator. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the aromatic ring.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction conditions are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to remove by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 3-bromophthalate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction Reactions: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

    Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products Formed:

    Substitution Reactions: Products depend on the nucleophile used, such as amines forming amides or thiols forming thioethers.

    Reduction Reactions: The major product is dimethyl phthalate.

    Coupling Reactions: Biaryl compounds are the primary products.

Scientific Research Applications

Dimethyl 3-bromophthalate is utilized in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: In the development of pharmaceutical compounds and drug candidates.

    Material Science: As a building block for the synthesis of polymers and advanced materials.

    Chemical Biology: In the study of enzyme mechanisms and the development of enzyme inhibitors.

Comparison with Similar Compounds

    Dimethyl phthalate: Lacks the bromine substituent and is used as a plasticizer and insect repellent.

    Dimethyl 4-bromophthalate: Similar structure but with the bromine atom at a different position on the aromatic ring.

    Dimethyl 2-bromophthalate: Another positional isomer with the bromine atom at the ortho position relative to the ester groups.

Uniqueness: Dimethyl 3-bromophthalate is unique due to its specific bromine substitution pattern, which imparts distinct reactivity and properties compared to its isomers and other phthalate derivatives. This makes it valuable in selective organic transformations and specialized applications in research and industry.

Properties

IUPAC Name

dimethyl 3-bromobenzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO4/c1-14-9(12)6-4-3-5-7(11)8(6)10(13)15-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRAPUXBKWPTMEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50701353
Record name Dimethyl 3-bromobenzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50701353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58749-33-0
Record name Dimethyl 3-bromobenzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50701353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 3-bromophthalic acid (2.5 g, 10 mmol) in DMF (20 mL), were added iodomethane (3.1 g, 22 mmol) and sodium bicarbonate (1.8 g, 22 mmol). The mixture was heated to 70° C. with stirring for 26 hours. The solvent was evaporated in vacuo, and the residue was partitioned between diethyl ether (100 mL) and water (100 mL). The organic phase was washed with sat. sodium bicarbonate (100 mL) and brine (100 mL), and dried (MgSO4). The solvent was evaporated in vacuo, and dried under high vacuum to afford 2.4 g (86%) of the product as a white solid: 1H NMR (DMSO-d6) δ 3.84 (s, 3H), 3.86 (s, 3H), 7.57 (t, J=8.0 Hz, 1H), 8.01 (d, J=8.1 Hz, 2H).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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